

A Comparative Guide to the Solvolysis of Bromocyclohexane

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Compound of Interest

Compound Name: Bromocyclohexane

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This guide provides a detailed comparison of the kinetics of solvolysis of **bromocyclohexane** with a related secondary cycloalkyl bromide, bromocyclopentane. The information presented herein is supported by experimental data to offer a clear and objective analysis of their reactivity.

Executive Summary

The solvolysis of secondary cycloalkyl halides, such as **bromocyclohexane** and bromocyclopentane, in polar protic solvents like aqueous ethanol proceeds through a first-order nucleophilic substitution (SN1) mechanism. The rate of these reactions is primarily influenced by the stability of the carbocation intermediate formed in the rate-determining step. Experimental data reveals that bromocyclopentane undergoes solvolysis at a significantly faster rate than **bromocyclohexane**. This difference in reactivity is attributed to factors such as ring strain and the relative stabilities of the cyclopentyl and cyclohexyl carbocation intermediates.

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for the solvolysis of **bromocyclohexane** and bromocyclopentane in 80% aqueous ethanol.

Compound	Rate Constant (k) at 25°C (s ⁻¹)	Relative Rate	Activation Energy (Ea) (kcal/mol)
Bromocyclohexane	1.1×10^{-5}	1	24.5
Bromocyclopentane	1.8×10^{-4}	16.4	22.8

Discussion of Results

The data clearly indicates that bromocyclopentane is approximately 16.4 times more reactive than **bromocyclohexane** under the same conditions. The lower activation energy for the solvolysis of bromocyclopentane suggests a more stable transition state leading to the carbocation intermediate. This can be explained by considering the inherent ring strain of the cycloalkane structures. The formation of a carbocation involves a change in hybridization from sp^3 to sp^2 , which is more favorable in the more strained cyclopentyl system as it relieves some of the eclipsing strain present in the ground state. In contrast, the relatively strain-free chair conformation of cyclohexane is destabilized upon forming the planar carbocation, leading to a higher activation energy and a slower reaction rate.

Experimental Protocols

The kinetic data presented in this guide can be obtained using the following experimental protocol, which is a common method for studying the kinetics of solvolysis of alkyl halides.

Objective: To determine the first-order rate constant and activation energy for the solvolysis of **bromocyclohexane** and bromocyclopentane in 80% aqueous ethanol.

Materials:

- **Bromocyclohexane**
- Bromocyclopentane
- 80% (v/v) Ethanol-water solution
- Standardized sodium hydroxide (NaOH) solution (approx. 0.05 M)
- Phenolphthalein indicator

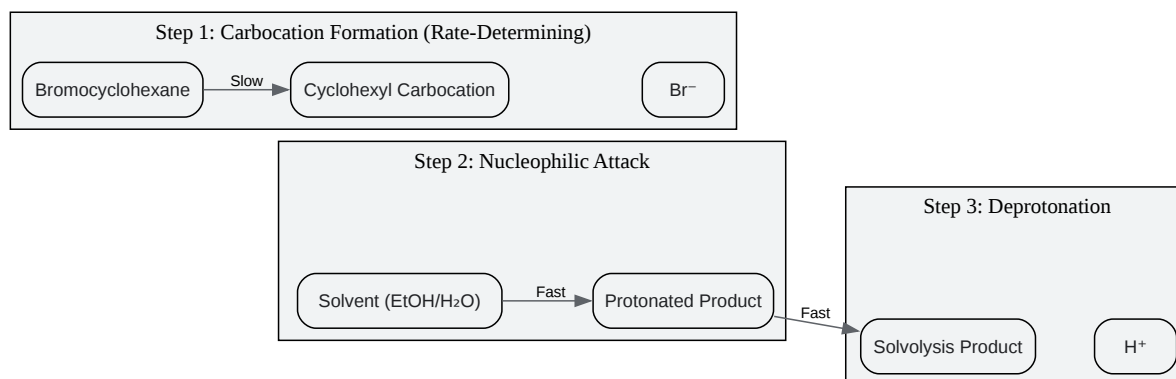
- Constant temperature water bath
- Burette, pipettes, and flasks

Procedure:

- **Reaction Setup:** A known volume of the 80% ethanol-water solvent is placed in a flask and allowed to equilibrate to the desired temperature in a constant temperature water bath.
- **Initiation of Reaction:** A precise amount of the alkyl bromide (**bromocyclohexane** or bromocyclopentane) is added to the solvent, and a timer is started immediately. The concentration of the alkyl bromide should be significantly lower than that of the solvent.
- **Monitoring Reaction Progress:** At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a suitable solvent (e.g., acetone) to stop the reaction.
- **Titration:** The amount of hydrobromic acid (HBr) produced from the solvolysis is determined by titrating the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator. The endpoint is reached when the solution turns from colorless to a faint pink.
- **Data Analysis:** The concentration of the alkyl bromide remaining at each time point can be calculated from the amount of HBr produced. The first-order rate constant (k) is then determined from the slope of a plot of the natural logarithm of the alkyl bromide concentration versus time ($\ln[R-Br]$ vs. t).
- **Determination of Activation Energy:** The experiment is repeated at several different temperatures. The activation energy (E_a) is then calculated from the Arrhenius equation by plotting the natural logarithm of the rate constant ($\ln k$) against the reciprocal of the absolute temperature ($1/T$). The slope of this plot is equal to $-E_a/R$, where R is the gas constant.

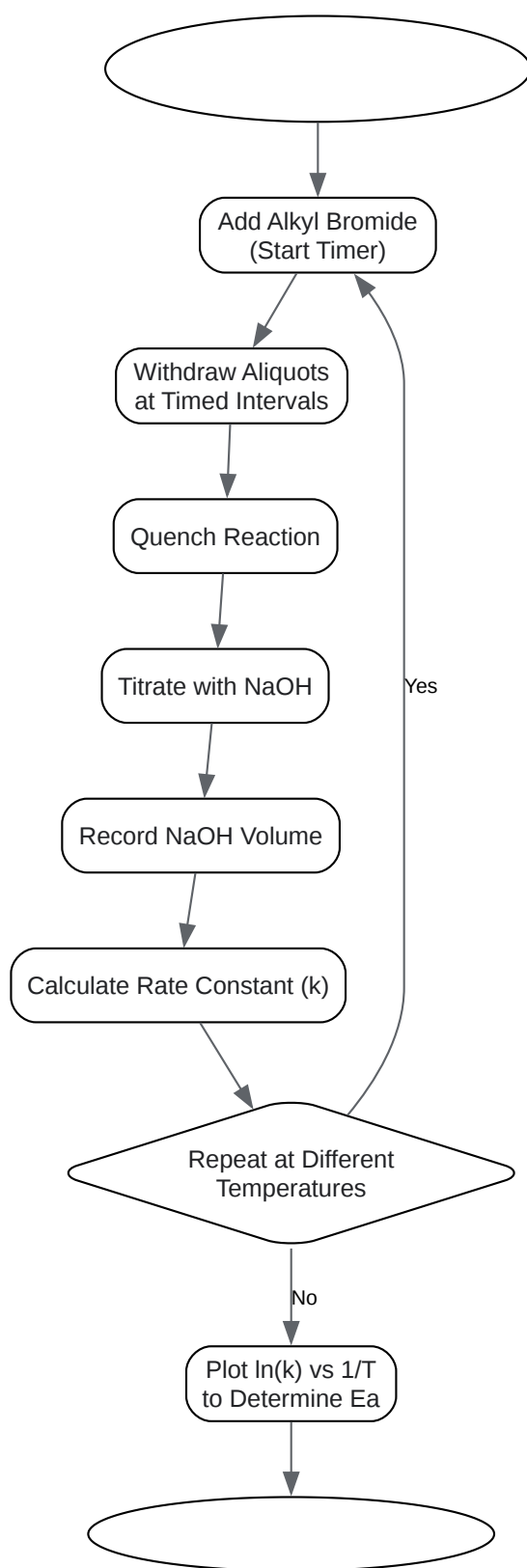
Visualizing the Solvolysis Process

The following diagrams illustrate the key aspects of the solvolysis of **bromocyclohexane**.



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Caption: SN1 mechanism for the solvolysis of **bromocyclohexane**.



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Caption: Experimental workflow for kinetic analysis of solvolysis.

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